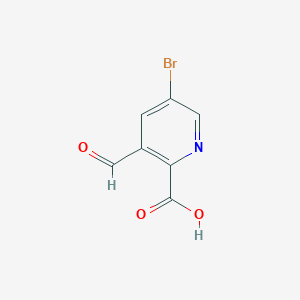

5-Bromo-3-formylpicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrNO3 |

|---|---|

Molecular Weight |

230.02 g/mol |

IUPAC Name |

5-bromo-3-formylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4BrNO3/c8-5-1-4(3-10)6(7(11)12)9-2-5/h1-3H,(H,11,12) |

InChI Key |

KZLKJZJGDNFDOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C=O)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Bromo 3 Formylpicolinic Acid

De Novo Synthetic Approaches to the Pyridine (B92270) Nucleus of 5-Bromo-3-formylpicolinic Acid

De novo synthesis offers the advantage of building the pyridine ring with the desired substituents already in place or in the form of precursors that can be readily converted to the target functional groups. This approach can provide excellent control over regiochemistry, which is often a significant challenge in the functionalization of pre-formed pyridine rings.

The construction of a 2,3,5-trisubstituted pyridine ring, the core of this compound, can be achieved through various annulation strategies. These methods typically involve the condensation of smaller, functionalized building blocks. One potential strategy involves a [3+3] cycloaddition approach, where a three-carbon component reacts with a three-atom component containing the nitrogen atom. For instance, a suitably substituted 1,3-dicarbonyl compound or its synthetic equivalent could react with an enamine or a related nitrogen-containing species to form the pyridine ring. The regioselectivity of such reactions is governed by the electronic and steric nature of the substituents on the reacting partners.

Another powerful method for constructing highly substituted pyridines is through transition-metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of alkynes and nitriles. While powerful, achieving the specific 2,3,5-substitution pattern of the target molecule would require careful selection of appropriately functionalized and sterically differentiated starting materials to control the regiochemical outcome.

A modular approach starting from a pre-functionalized, readily available pyridine derivative that allows for sequential, regioselective derivatization at the 2, 3, and 5-positions represents a versatile strategy. For example, starting with a dihalopyridine allows for selective functionalization at different positions through controlled cross-coupling and nucleophilic substitution reactions. nih.govorganic-chemistry.orgrsc.orgresearchgate.net

| Annulation Strategy | Description | Potential for 2,3,5-Trisubstitution |

| [3+3] Cycloaddition | Condensation of a three-carbon unit (e.g., substituted enone) with a nitrogen-containing three-atom unit (e.g., enamine). | High, dependent on the substitution pattern of the precursors. |

| [2+2+2] Cycloaddition | Transition-metal-catalyzed reaction of two alkyne molecules and a nitrile. | Moderate to high, requires careful design of substrates to control regioselectivity. |

| Domino Reactions | Multi-step reactions in a single pot, often involving Michael additions and subsequent cyclization and aromatization. organic-chemistry.org | Can be designed for specific substitution patterns, offering efficiency. |

| Modular Synthesis | Stepwise functionalization of a pre-existing, strategically substituted pyridine. nih.govrsc.orgresearchgate.net | Excellent control over the introduction of each substituent at the desired position. |

In designing a synthesis for this compound, both convergent and divergent strategies can be envisioned.

A convergent synthesis would involve the preparation of two or more complex fragments that are then combined late in the synthesis to form the final product. For example, a fragment containing the C4, C5, and C6 atoms of the pyridine ring (with the bromo substituent precursor) could be coupled with a fragment containing the nitrogen and the C2 and C3 atoms (with precursors for the carboxylic acid and formyl groups). This approach can be highly efficient as it allows for the independent optimization of the synthesis of each fragment.

Conversely, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of related compounds. In the context of this compound, a divergent approach might start with a 2,3,5-trisubstituted pyridine core, which is then selectively modified to introduce the final functional groups. For instance, a common intermediate such as methyl 5-bromo-3-methylpicolinate could be divergently functionalized at the methyl and ester groups to yield the target aldehyde and carboxylic acid.

| Synthetic Pathway | Description | Application to this compound Synthesis |

| Convergent | Synthesis of complex fragments which are then combined. | A C4-C5(Br)-C6 fragment could be coupled with a N-C2(COOH precursor)-C3(CHO precursor) fragment. |

| Divergent | A common intermediate is elaborated into multiple target molecules. | A 2,3,5-trisubstituted pyridine could be a starting point for the synthesis of various analogs, including the target molecule. |

Targeted Functionalization for Bromination at C5 and Formylation at C3

This approach begins with a simpler, commercially available or easily synthesized pyridine derivative, followed by the sequential introduction of the bromo, formyl, and carboxylic acid groups at the desired positions. The success of this strategy hinges on the ability to control the regioselectivity of each functionalization step, often dictated by the directing effects of the substituents already present on the ring.

The introduction of a bromine atom at the C5 position of a pyridine ring can be challenging due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups or the use of specific reaction conditions can facilitate this transformation.

For a pyridine ring already substituted with an electron-withdrawing group at the C2 position (such as a carboxylic acid or its precursor), electrophilic bromination would be directed to the C5 position. Common brominating agents include N-bromosuccinimide (NBS) in the presence of an acid catalyst or elemental bromine in oleum. organic-chemistry.org The choice of reagent and conditions is crucial to avoid side reactions and achieve high regioselectivity.

| Brominating Reagent | Typical Conditions | Applicability |

| N-Bromosuccinimide (NBS) | Acidic media (e.g., H2SO4, TFA) | Effective for activated and some deactivated pyridine rings. nih.gov |

| Bromine (Br2) | Oleum or strong acid | Used for deactivated pyridines, often requiring harsh conditions. |

| Tetrabutylammonium bromide (TBABr) with an activator | Mild conditions, often with an activating agent like tosic anhydride for N-oxides. nih.gov | Offers a milder alternative for specific substrates. |

Introducing a formyl group at the C3 position of a pyridine ring can be accomplished through several methods. The choice of method often depends on the other substituents present on the ring.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. While pyridine itself is generally unreactive under these conditions, the presence of activating groups can facilitate the reaction. The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF), is a weak electrophile that can react at the C3 position of suitably activated pyridines.

An alternative and often more regioselective method involves the use of directed ortho-metalation (DoM) . In this approach, a directing group on the pyridine ring (e.g., at the C2 or C4 position) directs the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting organolithium species can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the formyl group. For a 5-bromopicolinic acid precursor, the carboxylic acid or a protected derivative at C2 could potentially direct metalation to the C3 position.

The carboxylic acid at the C2 position can be introduced either at the beginning of the synthesis or by functionalizing a precursor group. Two common strategies are the oxidation of a methyl group and the hydrolysis of a nitrile group.

The oxidation of a 2-methyl group on the pyridine ring to a carboxylic acid is a well-established transformation. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) or selenium dioxide (SeO2). The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of other functional groups on the ring. For instance, the oxidation of 5-bromo-2-methylpyridine with potassium permanganate can yield 5-bromopicolinic acid. chemicalbook.com

The hydrolysis of a 2-cyano group (a nitrile) provides another reliable route to the carboxylic acid. The nitrile group can be introduced through various methods, such as a Sandmeyer reaction on a 2-aminopyridine or a nucleophilic substitution of a halide at the C2 position with a cyanide salt. The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.

| Precursor Group at C2 | Reaction | Reagents |

| Methyl (-CH3) | Oxidation | KMnO4, SeO2 |

| Cyano (-CN) | Hydrolysis | H+ or OH-, H2O |

Synthesis of Precursors and Key Intermediates for this compound Production

The production of this compound is not a direct, single-step synthesis but rather a convergent process requiring the preparation of appropriately functionalized pyridine building blocks. These precursors individually incorporate the bromo, formyl, and carboxylic acid moieties, or their synthetic equivalents, which are later combined or elaborated upon to yield the final product.

A critical step in the synthesis is the introduction of a bromine atom at the 5-position of the pyridine ring. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions often require harsh conditions. youtube.com Halogenated pyridines serve as crucial intermediates for a variety of products. youtube.com

Common strategies for the halogenation of pyridines include:

Electrophilic Bromination: This method can be challenging for unsubstituted pyridine but can be effective for activated pyridine rings or under forcing conditions. For instance, the synthesis of 5-bromoisoquinoline is achieved by treating isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-25°C to -18°C). orgsyn.org This approach highlights a viable route for introducing bromine onto a pyridine-type ring system.

Radical Halogenation: These reactions typically require high temperatures and a radical initiator, making them less selective for specific positions on the pyridine ring unless guided by existing substituents. youtube.com

Synthesis from Halogenated Precursors: An alternative approach involves starting with a commercially available, pre-halogenated pyridine derivative. For example, 5-bromo-2-methylpyridine can serve as a key starting material. google.com This precursor already contains the necessary bromine atom at the 5-position and a methyl group at the 2-position that can be later oxidized to a carboxylic acid.

A representative reaction for preparing a brominated picolinic acid precursor is the oxidation of 5-bromo-2-methylpyridine.

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 5-Bromo-2-methylpyridine | Potassium permanganate | Water | 85-90°C | 5-Bromo-2-picolinic acid | 77% | google.com |

Introducing a formyl (aldehyde) group at the 3-position of the pyridine ring is another key challenge. Several modern synthetic methods allow for the regioselective formylation of pyridines.

Directed Ortho-Metalation (DoM): This is a powerful strategy for functionalizing pyridines. clockss.org A directing metalating group (DMG) on the pyridine ring, such as an amide or an oxetane unit, directs a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the adjacent ortho position. clockss.orguwindsor.ca The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. baranlab.org For a precursor to this compound, a directing group at the 2-position (like a protected carboxylic acid) or the 4-position could potentially direct lithiation to the 3-position. The use of hindered lithiating reagents like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be advantageous to avoid nucleophilic addition of the organolithium reagent to the pyridine ring. clockss.org

Regioselectivity Switch in C-H Formylation: Recent advancements have enabled site-switchable C-H formylation of pyridines. chinesechemsoc.orgchinesechemsoc.org By forming oxazino pyridine intermediates, it is possible to precisely control the position of formylation. chinesechemsoc.org This strategy allows for the introduction of a formyl group at either the meta- or para-position relative to the nitrogen atom by choosing different masked formyl equivalents, such as bromoform (CHBr₃) or methanol (B129727) (CH₃OH). chinesechemsoc.orgchinesechemsoc.org This method offers high functional group tolerance and scalability. chinesechemsoc.orgchinesechemsoc.org

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds. researchgate.net It has been successfully applied to the synthesis of 3-formyl-6-azaindoles from 3-amino-4-methyl pyridines, demonstrating its utility for introducing formyl groups onto pyridine scaffolds. chemrxiv.org The applicability of this reaction depends on the electronic properties of the specific pyridine substrate.

The carboxylic acid group at the 2-position is the defining feature of picolinic acids. Several reliable methods exist for its synthesis.

Oxidation of 2-Alkylpyridines: The most common and industrially relevant method is the oxidation of a 2-alkylpyridine, typically 2-picoline (2-methylpyridine). google.com Strong oxidizing agents like potassium permanganate (KMnO₄) are frequently used. google.comorgsyn.org The reaction is often carried out in water, and after the reaction, the product can be isolated by acidification. orgsyn.org This method is directly applicable to a precursor like 5-bromo-2-methylpyridine to generate 5-bromopicolinic acid. google.com

Hydrolysis of 2-Cyanopyridines: Another viable route is the hydrolysis of a 2-cyanopyridine precursor. The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For example, 2-cyanopyridine can be treated with sodium hydroxide and heated under reflux to yield 2-picolinic acid. chemicalbook.com

Electrochemical Carboxylation: A more recent and sustainable approach involves the direct carboxylation of pyridines using carbon dioxide (CO₂) through an electrochemical strategy. azom.comnih.gov Researchers have found that the regioselectivity of the carboxylation (e.g., C4 vs. C5) can be controlled by simply changing the type of electrochemical reactor used (undivided vs. divided cell). azom.comresearchgate.net This method offers a novel way to introduce the carboxylic acid group directly onto the pyridine ring. nih.gov

Optimization and Scale-Up Considerations in this compound Synthesis

Optimizing the synthetic route and ensuring its scalability are crucial for the efficient production of this compound. This involves maximizing reaction yields, selecting appropriate solvents, and fine-tuning reaction parameters.

Precise Control of Reaction Conditions: In oxidation reactions, such as the conversion of 2-picoline to picolinic acid, precise control over temperature and pH is essential for maximizing yield and purity. univook.com

Catalyst and Reagent Selection: In cross-coupling reactions that might be used to build the substituted pyridine ring, the choice of catalyst and ligands can dramatically affect the yield. nih.gov Similarly, in directed metalation, the choice of the organolithium base (e.g., n-BuLi vs. t-BuLi) can influence the outcome and yield of the desired product. clockss.org

Advanced Purification Techniques: Implementing efficient purification methods like recrystallization or chromatography is vital for removing impurities and improving the isolated yield of intermediates and the final product. univook.com

Electrochemical Cell Design: In electrochemical carboxylation, the choice between a divided and an undivided cell can completely change the product's regioselectivity, thereby being the most critical factor for obtaining the desired isomer in high yield. azom.com

The choice of solvent and other reaction parameters like temperature and reagent stoichiometry is critical, particularly in sensitive reactions like organometallic functionalizations.

Solvent Effects in Lithiation: Directed lithiation reactions are highly sensitive to the solvent used. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly employed because they can deaggregate the organolithium reagents, increasing their reactivity. uwindsor.ca In some cases, methyl tert-butyl ether (MTBE) has been found to be a suitable and safer solvent for scale-up applications of ortho-lithiation. rsc.org The use of non-coordinating solvents like hexane can lead to different reactivity profiles, as the aggregation state of the organolithium reagent changes. nih.gov

Temperature Control: Low temperatures (typically -78°C) are crucial for most directed lithiation reactions. clockss.orgbaranlab.org This is to prevent side reactions, such as the nucleophilic addition of the alkyllithium reagent to the pyridine ring, and to control the stability of the lithiated intermediate. clockss.org

Base and Additive Stoichiometry: The stoichiometry of the lithiating agent is important. Often, more than one equivalent is needed if the substrate has other acidic protons. clockss.org Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) are frequently used to break up alkyllithium aggregates and accelerate the rate of deprotonation. baranlab.org

The table below summarizes key parameters for pyridine lithiation reactions.

| Reaction Type | Base | Additive | Solvent | Temperature | Key Outcome | Reference |

| Ortho-lithiation | n-BuLi | TMEDA | THF / MTBE | -78°C | Regioselective functionalization | rsc.org |

| Directed Lithiation | LDA / LTMP | - | THF / Et₂O | Low Temp | Avoids nucleophilic addition | clockss.org |

| Metalation | nBuLi-LiPM | - | Hexane | 195 K | Chemoselectivity depends on aggregate type | nih.gov |

Advanced Isolation and Purification Techniques for this compound

The successful synthesis of this compound is contingent not only on the reaction pathway but also on the subsequent isolation and purification of the final product to meet the high-purity standards required for analytical, research, or industrial applications. Given the compound's multifunctional nature—possessing a carboxylic acid, an aldehyde, and a brominated pyridine ring—its purification requires techniques that can effectively separate it from starting materials, reagents, and side products with similar physicochemical properties. Advanced purification strategies often involve a combination of crystallization and chromatographic methods.

Crystallization-Based Purification

Recrystallization is a fundamental and powerful technique for purifying solid organic compounds. The efficacy of this method hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For pyridine carboxylic acids, which are solids, repeated crystallization is a common and effective purification strategy. lookchem.com The selection of an appropriate solvent is critical and is determined by the solubility profile of the compound.

General approaches for purifying solid carboxylic acids include:

Single-Solvent Recrystallization: The crude solid is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly, promoting the formation of high-purity crystals.

Multi-Solvent Recrystallization: A pair of miscible solvents is used, one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent). Common solvent systems for acids include toluene/petroleum ether and aqueous alcohol mixtures. lookchem.com

Acid-Base Extraction/Precipitation: Water-insoluble acids can be dissolved in an aqueous basic solution (e.g., sodium hydroxide) to form the corresponding salt. lookchem.com Impurities that are not acidic can be removed by extraction with an organic solvent. The aqueous layer is then acidified, causing the pure carboxylic acid to precipitate out of the solution. lookchem.com For enhanced purity, dissolving the acid in hot aqueous ammonia followed by slow crystallization induced by adding formic acid can be employed; the resulting ammonium (B1175870) formate is volatile and can be removed upon drying. lookchem.com

While specific solubility data for this compound is not widely published, data from the closely related 5-Bromo-2-pyridinecarboxylic acid provides valuable insights into potential solvent systems for recrystallization, as detailed in the table below. researchgate.net

Table 1: Potential Solvents for Crystallization of Brominated Picolinic Acids This table is based on solubility studies of the related compound 5-Bromo-2-pyridinecarboxylic acid and suggests potential solvents for the purification of this compound.

| Solvent Class | Example Solvents | Potential Utility |

| Alcohols | Methanol, Ethanol, Isopropanol | High solubility may require use as part of a binary solvent system (e.g., with water or an anti-solvent). |

| Ketones | Acetone | Often a good solvent for polar compounds; may be used for initial dissolution. |

| Esters | Ethyl Acetate | Commonly used for both chromatography and crystallization of moderately polar compounds. |

| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Good solvents for a range of polarities. |

| Aprotic Polar | Acetonitrile | Useful for dissolving polar compounds. |

| Aromatic | Toluene | Can be effective, especially in binary mixtures like toluene/petroleum ether for less polar compounds. lookchem.com |

Chromatographic Purification Methods

Chromatography is indispensable for achieving high levels of purity, particularly when dealing with complex reaction mixtures or impurities that have similar solubility profiles to the target compound.

Column Chromatography: Flash column chromatography is a standard technique for preparative scale purification. The choice of stationary phase (typically silica gel) and mobile phase (eluent) is crucial. For functionalized pyridine derivatives, a common approach involves using a gradient of non-polar and polar solvents. A typical eluent system for a related functionalized pyridone-3-carboxylic acid involves a mixture of hexane and ethyl acetate, which allows for the separation of compounds based on polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity (>99%), preparative HPLC is the method of choice. The separation of pyridine carboxylic acid isomers and their derivatives can be challenging due to their similar structures. sielc.com Advanced HPLC methods, such as mixed-mode chromatography, have proven highly effective.

Mixed-Mode Chromatography: This technique utilizes stationary phases with dual retention mechanisms, such as reversed-phase and ion-exchange properties. For pyridine carboxylic acids, a cation-exchange mixed-mode column can provide excellent separation by exploiting subtle differences in the hydrophobicity and ionic character of the molecules. sielc.comsielc.com The retention time can be finely tuned by adjusting the concentration of the organic modifier (e.g., acetonitrile) and the ionic strength or pH of the aqueous buffer in the mobile phase. sielc.comsielc.com

Reversed-Phase Chromatography: This is the most common HPLC mode, typically employing a non-polar stationary phase like C18. For acidic analytes like picolinic acids, the mobile phase usually consists of an organic solvent (acetonitrile or methanol) and an aqueous buffer adjusted to an acidic pH. nih.govresearchgate.netnih.gov The low pH suppresses the ionization of the carboxylic acid group, increasing its retention on the non-polar column and often leading to better peak shapes. chromatographyonline.com Ion-pairing agents, such as tetrabutylammonium salts, can also be added to the mobile phase to improve the retention and separation of ionic compounds on reversed-phase columns. researchgate.net

Table 2: Exemplar Chromatographic Conditions for Purifying Picolinic Acid Derivatives This table summarizes typical conditions used for the separation of picolinic acids and related functionalized pyridines, which can be adapted for this compound.

| Technique | Stationary Phase | Mobile Phase System Example | Principle of Separation | Reference |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 3:1) | Polarity | nih.gov |

| Mixed-Mode HPLC | Primesep 100 (Cation-exchange/Reversed-phase) | Acetonitrile / Water with Acid Buffer (e.g., H₂SO₄) | Hydrophobicity and Ionic Interaction | sielc.comsielc.com |

| Reversed-Phase HPLC | C18 (e.g., Capcell Pak) | Acetonitrile / Aqueous Phosphate Buffer (pH 3.0) | Hydrophobicity | nih.govnih.gov |

| Ion-Pair RP-HPLC | C18 | Methanol / Aqueous Phosphate Buffer with Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Hydrophobicity and Ion-Pairing | researchgate.net |

By employing a systematic approach that may begin with an acid-base workup, followed by recrystallization and culminating in a final polishing step via preparative HPLC, one can obtain this compound of very high purity.

Chemical Reactivity and Transformative Derivatization of 5 Bromo 3 Formylpicolinic Acid

Reactions at the Formyl Group of 5-Bromo-3-formylpicolinic Acid

The formyl group at the 3-position of the pyridine (B92270) ring is an electrophilic center, making it susceptible to attack by various nucleophiles. Its reactivity is influenced by the electronic effects of the electron-withdrawing carboxylic acid and the bromine atom.

The aldehyde functionality readily undergoes nucleophilic addition reactions. Powerful nucleophiles such as Grignard reagents and hydride reducing agents are expected to react preferentially at the formyl group.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the formyl group of this compound would lead to the formation of secondary alcohols after an acidic workup. libretexts.orgmasterorganicchemistry.com The acidic proton of the carboxylic acid would react with the Grignard reagent first, necessitating the use of at least two equivalents of the Grignard reagent. libretexts.org The first equivalent would deprotonate the carboxylic acid, and the second would add to the aldehyde.

Hydride Reduction: The formyl group can be selectively reduced to a primary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones and is not expected to reduce the carboxylic acid. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the formyl group and the carboxylic acid to the corresponding alcohols. harvard.edumasterorganicchemistry.com

| Reagent | Expected Product | Functional Group Transformation |

| 1. RMgX (2 eq.) 2. H₃O⁺ | 5-Bromo-3-(hydroxy(R)methyl)picolinic acid | Formyl to secondary alcohol |

| NaBH₄ | 5-Bromo-3-(hydroxymethyl)picolinic acid | Formyl to primary alcohol |

| LiAlH₄ | (5-Bromo-3-(hydroxymethyl)pyridin-2-yl)methanol | Formyl and Carboxylic acid to primary alcohols |

The formyl group is a key site for condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. These reactions involve the initial nucleophilic addition of the amine to the carbonyl, followed by dehydration. libretexts.orgmasterorganicchemistry.com

Imine Formation: Reaction with primary amines (R-NH₂) under appropriate conditions, often with acid catalysis to facilitate dehydration, would yield the corresponding imine. libretexts.orgorganic-chemistry.org

Oxime Formation: Treatment with hydroxylamine (NH₂OH), typically as a hydrochloride salt in the presence of a base, results in the formation of an oxime. smolecule.com The resulting oxime can exist as E or Z isomers.

| Reagent | Product Type | General Structure |

| R-NH₂ (Primary Amine) | Imine | 5-Bromo-3-((R-imino)methyl)picolinic acid |

| NH₂OH·HCl, Base | Oxime | 5-Bromo-3-((hydroxyimino)methyl)picolinic acid |

Olefination reactions provide a powerful means to convert the formyl group into a carbon-carbon double bond.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgwikipedia.orgchemistrysteps.com The nature of the substituents on the ylide influences the stereoselectivity of the resulting alkene. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction and typically favors the formation of (E)-alkenes. wikipedia.orgorganicchemistrydata.orgorganic-chemistry.org Modified HWE reagents, such as those developed by Still and Gennari, can be used to achieve high (Z)-selectivity. nih.govresearchgate.net

| Reaction Name | Reagent | Product Type |

| Wittig Reaction | Ph₃P=CHR (Phosphorus Ylide) | Alkene |

| Horner-Wadsworth-Emmons Reaction | (RO)₂P(O)CH₂R' (Phosphonate ester) + Base | (E)-Alkene (usually) |

The formyl group can be oxidized to a carboxylic acid, which would result in the formation of 5-bromopyridine-2,3-dicarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions on the electron-rich pyridine ring.

| Oxidizing Agent | Expected Product | Functional Group Transformation |

| KMnO₄, H⁺ | 5-Bromopyridine-2,3-dicarboxylic acid | Formyl to Carboxylic acid |

Transformations Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group at the 2-position of the pyridine ring is a versatile handle for various derivatizations, most notably through reactions at the carbonyl carbon.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. youtube.com This reaction is typically performed under heating.

Amidation: Direct coupling of the carboxylic acid with a primary or secondary amine in the presence of a coupling agent such as HBTU, or under conditions that facilitate dehydration, yields the corresponding amide. nih.govorganic-chemistry.orgrsc.orgorgsyn.org This is a common strategy for incorporating the this compound scaffold into larger molecules.

| Reaction Type | Reagent(s) | Product Type | General Structure |

| Esterification | R-OH, H⁺ (catalyst) | Ester | Alkyl 5-bromo-3-formylpicolinate |

| Amidation | R¹R²NH, Coupling Agent (e.g., HBTU) | Amide | 5-Bromo-N,N-R¹,R²-3-formylpicolinamide |

Decarboxylation Pathways and Derivatives

The decarboxylation of picolinic acid and its derivatives is a known transformation, often leading to the corresponding pyridine compound. While specific studies on the decarboxylation of this compound are not extensively detailed in the reviewed literature, the reaction can be inferred from the chemistry of related compounds. The process typically involves heating the acid, sometimes in the presence of a catalyst, to expel carbon dioxide and yield 5-bromo-3-pyridinecarboxaldehyde. This derivative is a valuable intermediate in pharmaceutical and chemical synthesis. chemicalbook.com One established method for synthesizing 5-bromo-3-pyridinecarboxaldehyde involves the metal-halogen exchange of 3,5-dibromopyridine (B18299) at low temperatures, followed by formylation, which underscores the utility of this aldehyde derivative. chemicalbook.comgoogle.com

Formation of Acid Halides and Anhydrides

The carboxylic acid moiety of this compound can be readily converted into more reactive acyl derivatives, such as acid halides and anhydrides. These transformations are standard procedures in organic synthesis.

Acid Halide Formation: The synthesis of an acid chloride, such as 5-bromo-3-formylpicolinoyl chloride, is typically achieved by treating the parent carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.comchadsprep.com Other reagents like phosphorus tribromide (PBr₃) can be used to form the corresponding acid bromide. libretexts.orglibretexts.org These acid halides are highly reactive intermediates.

Anhydride Formation: Acid chlorides can further react with the parent carboxylic acid or its carboxylate salt to form anhydrides. libretexts.org This reaction provides a route to either symmetrical or unsymmetrical anhydrides, which are also effective acylating agents.

These activated derivatives are not typically isolated but are used in situ for subsequent reactions, such as esterifications or amidations, due to their high reactivity. For instance, the reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ has been used to synthesize N-alkyl-N-phenylpicolinamides. acs.org

Reactivity of the Bromo-Substituent in this compound

The bromine atom at the 5-position of the pyridine ring is a key functional group that allows for a wide range of transformations, particularly through transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Heck)

The bromo-substituent serves as an excellent handle for introducing new carbon-carbon bonds via various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds or introducing alkyl or vinyl groups by coupling the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comfishersci.co.uklibretexts.orgtcichemicals.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules. mdpi.comfishersci.co.uk A patent describes a Suzuki coupling reaction involving a derivative of this compound with a boronic ester. googleapis.com

Sonogashira Coupling: The Sonogashira reaction couples the bromo-substituent with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. researchgate.netorganic-chemistry.orgmdpi.comrsc.org This method is a direct way to synthesize aryl alkynes. While traditional methods require anhydrous conditions, newer protocols have been developed that are more tolerant of various conditions. organic-chemistry.org The reaction has been successfully applied to bromoindoles and even halotryptophans in aqueous media, demonstrating its broad scope. researchgate.netnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the bromo-pyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgresearchgate.netrsc.org This reaction is highly effective for forming sp²–sp², sp²–sp³, and sp³–sp³ carbon-carbon bonds and is noted for its high functional group tolerance, although the organozinc reagents can be sensitive to air and water. wikipedia.orgrsc.org The Negishi reaction has been successfully used in the synthesis of complex molecules where other coupling methods like Suzuki or Stille reactions gave low yields. rsc.org

Heck Coupling: In the Heck reaction, the bromo-substituent is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes. A notable industrial application by AstraZeneca involved the Heck coupling of 3-bromopyridine (B30812) with an alkene to synthesize a key intermediate, albeit in a modest yield on a large scale. liverpool.ac.uk

Table 1: Overview of Cross-Coupling Reactions on 5-Bromopyridine Systems

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst, Base | Aryl, vinyl, or alkyl substituted pyridine |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted pyridine |

| Negishi | Organozinc reagent | Pd(0) or Ni catalyst | Aryl, vinyl, or alkyl substituted pyridine |

| Heck | Alkene | Pd(0) catalyst, Base | Alkenyl-substituted pyridine |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring System

The pyridine ring is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the formyl and carboxylic acid groups. This electronic property makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), where the bromide acts as a leaving group. govtpgcdatia.ac.inmasterorganicchemistry.comlibretexts.org

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.orgsmolecule.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. libretexts.org In this compound, the formyl group is meta to the bromo substituent, and the carboxyl group is ortho, which should influence the reactivity. Strong nucleophiles like amines, thiols, or alkoxides can displace the bromide. For example, studies on 3,5-dibromopyridine have shown that reaction with an amine can lead to mono-substitution, with the first amino group deactivating the ring towards a second substitution. clockss.org The higher nucleophilicity of thiols compared to hydroxyl or amino groups can accelerate SNAr reactions at the 5-bromo position.

Metal-Halogen Exchange Reactions and Subsequent Quenching

The bromine atom can be swapped for a metal, typically lithium or magnesium, through a metal-halogen exchange reaction. wikipedia.org This transformation converts the electrophilic aryl bromide into a strongly nucleophilic organometallic species. The reaction is usually performed at low temperatures using organolithium reagents like n-butyllithium. wikipedia.orgnih.gov The resulting organolithium or Grignard reagent can then be quenched with various electrophiles to introduce a wide range of functional groups.

For example, the synthesis of 5-bromo-3-pyridinecarboxaldehyde itself can be achieved by reacting 3,5-dibromopyridine with butyllithium (B86547) at very low temperatures (-78°C) to selectively exchange one bromine atom, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com The use of a combination of i-PrMgCl and n-BuLi has been shown to facilitate bromine-metal exchange on bromoheterocycles that contain acidic protons, under non-cryogenic conditions. nih.gov

Pyridine Ring Functionalization and Modification of this compound

Beyond the reactions of its substituents, the pyridine ring itself can undergo functionalization. Picolinic acid and its derivatives are known to act as directing groups in C-H activation reactions. rsc.org While specific examples for this compound are not prominent, the general reactivity patterns of pyridines suggest possibilities. The electron-deficient nature of the pyridine ring generally makes it resistant to electrophilic aromatic substitution, but functionalization can be achieved through other means. The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, which can alter the reactivity of the ring and facilitate certain substitutions. The strategic placement of substituents on the pyridine ring is a key aspect of drug design, with substitutions at positions 3 and 5 being common. dovepress.comnih.gov

Electrophilic Aromatic Substitution Limitations and Alternative Strategies

Classical electrophilic aromatic substitution (EAS) reactions are generally challenging on the this compound scaffold. The pyridine nitrogen atom, along with the electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) groups, significantly deactivates the aromatic ring towards electrophilic attack. mnstate.edu This deactivation is a consequence of the inductive and resonance effects that pull electron density away from the ring, making it less nucleophilic and thus less reactive towards electrophiles. mnstate.edulkouniv.ac.in

The presence of these deactivating groups means that harsh reaction conditions are typically required for EAS, which can lead to low yields or decomposition of the starting material. chemistrysteps.com Furthermore, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on pyridine rings, especially when they are further substituted with strongly deactivating groups. chemistrysteps.comlibretexts.org The Lewis acid catalysts required for these reactions, such as AlCl₃, can form a complex with the basic pyridine nitrogen, further deactivating the ring to an extreme degree. chemistrysteps.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity of the Pyridine Ring

| Substituent | Position | Electronic Effect | Impact on EAS Reactivity |

| Pyridine Nitrogen | 1 | Electron-withdrawing | Strong Deactivation |

| Carboxylic Acid | 2 | Electron-withdrawing | Strong Deactivation |

| Formyl Group | 3 | Electron-withdrawing | Strong Deactivation |

| Bromine | 5 | Inductively withdrawing, weakly deactivating | Deactivation |

Given these limitations, alternative strategies are necessary to functionalize the pyridine ring. The primary alternative to EAS for introducing new substituents onto such an electron-deficient ring is through nucleophilic aromatic substitution or through modern cross-coupling methodologies. However, a more versatile approach involves the strategic use of the existing functional groups to direct reactivity, as seen in directed metalation techniques.

Directed Metalation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a "directing metalation group" (DMG) that coordinates to an organolithium base, directing deprotonation (metalation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be trapped with a wide variety of electrophiles.

In the case of this compound, several groups could potentially act as DMGs, including the carboxylic acid (as a carboxylate), the formyl group (or a protected derivative), and the pyridine nitrogen itself. However, the presence of the highly acidic carboxylic acid proton presents a significant complication, as it would be immediately deprotonated by the strong organolithium bases (e.g., n-BuLi, LDA) used for DoM. uwindsor.ca This initial acid-base reaction would consume the base and prevent the desired C-H activation.

To circumvent this, a common strategy involves in-situ protection or using a stoichiometric amount of base to form the lithium carboxylate, which can then act as a DMG. The carboxylate group is a powerful DMG, directing metalation to the C-3 position. However, this position is already substituted with a formyl group. The next most likely site for deprotonation directed by the C-2 carboxylate would be C-6, if it were available.

A more plausible strategy would involve the protection of the more reactive functional groups. The formyl group can be transiently protected as an acetal, and the carboxylic acid can be protected as an ester. Alternatively, the formyl group itself can be transformed into a more effective DMG. For instance, reaction with an amine can form an imine, or addition of a lithium amide can form an α-amino alkoxide, both of which are excellent DMGs. harvard.edu

Table 2: Potential Directed Metalation Strategies and Subsequent Functionalization

| Directing Group (or Precursor) | Position of Metalation | Potential Electrophiles (E+) | Resulting Structure (Post-Quench) |

| C2-Carboxylate (dianion formation) | C6 | I₂, MeOD, TMSCl, DMF | Introduction of I, D, TMS, or CHO at C6 |

| Protected C3-Formyl (e.g., acetal) | C4 | Br₂, I₂, Alkyl halides | Introduction of Br, I, or Alkyl group at C4 |

| α-Amino alkoxide (from formyl) | C4 | CO₂, RCHO, MeSSMe | Introduction of COOH, CH(OH)R, or SMe at C4 |

Metalation of the pyridine ring can be complex, sometimes leading to addition of the organometallic reagent across the C=N bond rather than deprotonation. harvard.edu The use of hindered lithium amide bases like lithium tetramethylpiperidide (LTMP) can favor deprotonation over addition. harvard.eduuvm.edu The choice of base, solvent, and temperature is therefore critical for achieving the desired regioselectivity in the metalation of this multifunctional pyridine system.

Chemo-, Regio-, and Stereoselective Control in Reactions of this compound

The presence of three distinct functional groups (bromo, formyl, carboxylic acid) on the pyridine core makes chemoselectivity a central issue in the derivatization of this compound. mdpi.com Reactions must be controlled to target a single functional group while leaving the others intact.

The formyl and carboxylic acid groups are both electrophilic centers, but the aldehyde is generally more reactive towards nucleophiles than the carboxylic acid. This inherent difference in reactivity allows for selective transformations. For example, the formyl group can undergo:

Reductions: Selective reduction to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid untouched.

Oxidations: Oxidation to a second carboxylic acid group using specific oxidizing agents.

Condensations: Reaction with amines to form imines (Schiff bases) or with active methylene (B1212753) compounds in Knoevenagel or similar condensations.

A notable example of achieving selectivity involves successive heterocyclizations starting from 3-formylpicolinic acid. growingscience.com In a documented synthetic route, the formyl and carboxyl groups are cyclized with chloroacetone (B47974) to form a pyrone fragment. growingscience.com This demonstrates a reaction where both groups participate in a controlled manner. Subsequently, the newly introduced acetyl fragment can be brominated and reacted with thioamides to construct a thiazole (B1198619) ring, showcasing further selective transformations on a derivative. growingscience.com

Regioselectivity becomes crucial when multiple sites on the pyridine ring are available for reaction, as discussed in the context of directed metalation. For reactions involving the substituents, regioselectivity can also be a factor. For instance, in cross-coupling reactions, the C-Br bond is a prime site for functionalization via Suzuki, Stille, or Buchwald-Hartwig reactions. These transition-metal-catalyzed methods are generally chemoselective and would not affect the formyl or carboxyl groups under standard conditions.

Stereoselectivity would be a primary consideration in reactions involving the formyl group, such as addition of a nucleophile to create a new chiral center at the benzylic-like position. The synthesis of chiral derivatives can be achieved using chiral reagents or catalysts. mdpi.com For instance, the reduction of the formyl group with a chiral borane (B79455) reagent could yield an enantiomerically enriched alcohol.

Table 3: Examples of Chemoselective Reactions

| Reagent/Condition | Targeted Functional Group | Product Functional Group | Reference Principle |

| NaBH₄, MeOH | Formyl | Primary Alcohol | Selective aldehyde reduction |

| Ammonia, high pressure | Pyrone ring (derivative) | Pyridone ring | Lactone to lactam conversion growingscience.com |

| Thioamide | Bromoacetyl (derivative) | Thiazole ring | Hantzsch thiazole synthesis growingscience.com |

| Pd Catalyst, Boronic Acid | Bromo | Aryl/Heteroaryl | Suzuki cross-coupling |

Controlling the reaction environment—including solvent, temperature, and the specific nature of reagents and catalysts—is paramount to achieving the desired chemo-, regio-, and stereochemical outcome in the synthesis of complex derivatives from this compound. chim.it

Applications of 5 Bromo 3 Formylpicolinic Acid As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems and Fused Rings

The unique arrangement of reactive sites on 5-bromo-3-formylpicolinic acid makes it an ideal precursor for the synthesis of more complex heterocyclic structures, including polysubstituted pyridines and fused-ring systems like quinolines.

The synthesis of polysubstituted pyridines is of great interest in medicinal chemistry and materials science due to their presence in numerous pharmaceuticals and functional materials. academie-sciences.frnih.gov this compound serves as an excellent starting material for creating such pyridines through controlled, stepwise modifications.

The bromo substituent at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of a wide variety of aryl or heteroaryl substituents at this position. Following this, the formyl and carboxylic acid groups can be further manipulated. For instance, the formyl group can be oxidized to a second carboxylic acid, reduced to a hydroxymethyl group, or converted into an imine. The carboxylic acid at the 2-position can be converted to an ester or amide. This stepwise approach provides a modular and direct strategy for installing multiple, different substituents onto the pyridine (B92270) core. nih.gov

Furthermore, the formyl group is a key functional group for building quinoline (B57606) rings via the Friedländer annulation. wikipedia.org This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.com In this context, this compound can be reacted with an appropriate amine, followed by intramolecular cyclization strategies to construct a quinoline scaffold. The presence of the bromine atom and the carboxylic acid offers additional points for diversification either before or after the quinoline ring formation, leading to highly functionalized quinoline derivatives. nih.govresearchgate.net The synthesis of quinolines is significant as this scaffold is found in many natural alkaloids and physiologically active compounds. mdpi.com

Table 1: Potential Reactions for Synthesizing Polysubstituted Pyridines from this compound

| Reaction Type | Functional Group Involved | Potential Reagents | Resulting Structure |

| Suzuki Coupling | Bromo | Arylboronic acids, Pd catalyst | 5-Aryl-3-formylpicolinic acid |

| Oxidation | Formyl | KMnO₄ | 5-Bromo-pyridine-2,3-dicarboxylic acid |

| Reduction | Formyl | NaBH₄ | 5-Bromo-3-(hydroxymethyl)picolinic acid |

| Reductive Amination | Formyl | Amines, NaBH₃CN | 5-Bromo-3-(aminomethyl)picolinic acid derivatives |

| Esterification | Carboxylic Acid | Alcohols, Acid catalyst | Alkyl 5-bromo-3-formylpicolinate |

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing novel heterocyclic frameworks. nih.gov The structure of this compound is well-suited for participating in such reactions to create fused bicyclic and polycyclic systems.

The Friedländer synthesis is a classic example of an annulation reaction where this compound can be utilized. wikipedia.orgresearchgate.net By reacting it with a ketone containing an α-methylene group in the presence of an acid or base catalyst, a new six-membered ring can be fused to the pyridine core, resulting in a substituted quinoline. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.org

Beyond the Friedländer synthesis, the formyl group can engage in various other cycloaddition and condensation reactions. For example, it can react with activated methylene (B1212753) compounds in Knoevenagel-type condensations, which can be followed by intramolecular cyclization to yield fused heterocyclic systems. The electron-withdrawing nature of the pyridine ring and the carboxylic acid can influence the reactivity of the formyl group and the stability of intermediates, guiding the reaction towards specific annulation products. These strategies are crucial for building complex molecules from relatively simple starting materials.

Integration into Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. organic-chemistry.orgbeilstein-journals.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. dovepress.comresearchgate.net

The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs. organic-chemistry.org For example, it can serve as the aldehyde component in the Hantzsch pyridine synthesis or related four-component reactions to produce highly substituted dihydropyridines or pyridines. academie-sciences.frorganic-chemistry.org In a typical setup, an aldehyde, a β-ketoester, and a nitrogen source (like ammonium (B1175870) acetate) react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

By using this compound in such an MCR, the resulting complex pyridine scaffold would bear the bromo and carboxylic acid functionalities, which remain available for subsequent modifications. This allows for the generation of vast chemical diversity from a single MCR product, a concept central to diversity-oriented synthesis. The ability to participate in MCRs highlights the compound's utility in creating complex molecular scaffolds for drug discovery and materials science. dovepress.com

Utilization in the Construction of Advanced Organic Materials and Polymers

The development of advanced organic materials, including coordination polymers and metal-organic frameworks (MOFs), is a rapidly growing field. These materials have applications in gas storage, catalysis, and sensing. nih.gov Picolinic acid and its derivatives are excellent ligands for constructing such materials due to their ability to chelate metal ions. nih.govacs.orgnih.gov

This compound is a particularly promising building block for these applications. Its carboxylic acid group can coordinate to metal centers to form the extended network structure of a MOF or coordination polymer. The formyl and bromo groups, which may not be involved in the initial framework formation, can then be used for post-synthetic modification. For example, the formyl group can be converted into other functional groups within the pores of a MOF to tune its chemical properties, such as its affinity for specific guest molecules. mdpi.com Alternatively, the bromo group can be used in post-synthetic modification via cross-coupling reactions to attach other functional moieties. The presence of these reactive handles allows for the rational design and synthesis of functional materials with tailored properties.

Table 2: Potential Applications in Advanced Materials

| Material Type | Role of this compound | Potential Functionality |

| Metal-Organic Frameworks (MOFs) | Bridging Ligand / Functional Linker | Gas storage, catalysis, chemical sensing |

| Coordination Polymers | Ligand | Luminescence, magnetic properties |

| Functional Polymers | Monomer | Modified electrodes, sensory materials |

Application in Solid-Phase Synthesis and Chemical Biology Methodologies

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and peptide synthesis, allowing for the rapid preparation and purification of compound libraries. nih.gov The methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions.

This compound can be readily adapted for solid-phase synthesis. The carboxylic acid group provides a convenient handle for anchoring the molecule to a resin, such as a Wang or Rink amide resin. Once immobilized, the formyl group is available to participate in reactions in the solution phase. For example, it could undergo condensation with amines to form imines or participate in multicomponent reactions. The bromo group offers an additional point of diversity that could be functionalized using solution-phase reagents. This approach would be highly valuable for the high-throughput synthesis of libraries of complex pyridine derivatives for biological screening.

In the realm of chemical biology, functionalized picolinic acids are of interest for their chelating properties and their potential to be conjugated to biomolecules. acs.orgpensoft.net this compound possesses multiple reactive handles that would allow it to be incorporated into bioconjugates or used as a scaffold for chemical probes. For instance, the carboxylic acid could be coupled to an amino group on a peptide or protein, while the formyl group could be used to attach a reporter molecule, such as a fluorophore. The ability of the picolinic acid moiety to chelate metal ions could also be exploited in the design of imaging agents or artificial metalloenzymes. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 3 Formylpicolinic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places. This high accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For 5-Bromo-3-formylpicolinic acid (C₇H₄BrNO₃), the exact mass can be calculated based on the monoisotopic masses of its constituent atoms. This calculated value serves as a benchmark for experimental HRMS measurements.

Table 1: Calculated Monoisotopic Mass of this compound

| Element | Isotope | Quantity | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.00000 | 84.00000 |

| Hydrogen | ¹H | 4 | 1.00783 | 4.03132 |

| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |

| Nitrogen | ¹⁴N | 1 | 14.00307 | 14.00307 |

| Oxygen | ¹⁶O | 3 | 15.99491 | 47.98473 |

| Total | 228.93746 |

(Note: The presence of the ⁸¹Br isotope at a natural abundance of ~97.3% would result in a characteristic M+2 peak at 230.93541 Da)

In addition to molecular formula confirmation, mass spectrometry provides structural insights through fragmentation analysis. Using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion is broken into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the loss of neutral molecules such as H₂O, CO, and CO₂, or radicals like Br•. uni-saarland.de Analysis of these fragmentation patterns helps to confirm the presence and connectivity of the carboxylic acid and formyl functional groups. uni-saarland.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the different types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.

For this compound, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically 7.5-9.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents (bromine, formyl, and carboxylic acid). The aldehyde proton would be even further downfield (around 10 ppm), and the acidic proton of the carboxylic acid would appear as a broad singlet at a variable, highly downfield position (>10 ppm), often not observed without specific experimental conditions.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms. The carbonyl carbons of the carboxylic acid and aldehyde would be the most downfield (160-200 ppm), followed by the aromatic carbons attached to electronegative atoms. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Notes |

|---|---|---|---|

| H-4 | ~8.4 - 8.6 | - | Doublet (d) |

| H-6 | ~8.8 - 9.0 | - | Doublet (d) |

| Aldehyde (-CHO) | ~9.9 - 10.2 | ~190 - 195 | Singlet (s) |

| Carboxyl (-COOH) | >11 (broad) | ~165 - 170 | Broad Singlet (br s) |

| C-2 | - | ~150 - 155 | Singlet |

| C-3 | - | ~135 - 140 | Singlet |

| C-4 | - | ~142 - 145 | Singlet |

| C-5 | - | ~120 - 125 | Singlet |

| C-6 | - | ~152 - 157 | Singlet |

(Note: Predicted values are based on typical ranges for similar functional groups and substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.)

While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal the relationships between them, allowing for an unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a cross-peak between the signals for H-4 and H-6 would not be expected as they are four bonds apart, but it confirms their relationship within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the proton signals at ~8.5 ppm and ~8.9 ppm to their respective aromatic carbon atoms (C-4 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton (~10 ppm) would show correlations to C-3 and C-4. The H-4 proton would show correlations to C-2, C-3, C-5, and C-6, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For a planar molecule like this, NOESY can help confirm through-space proximity, for example, between the aldehyde proton and H-4.

Table 3: Hypothetical Key HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |

|---|---|---|

| H-4 | C-2, C-3, C-5, C-6 | Position of H-4 relative to substituents and other ring carbons. |

| H-6 | C-2, C-4, C-5 | Position of H-6 relative to substituents and other ring carbons. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. edinst.com These methods are complementary, as some molecular vibrations are more active (i.e., produce stronger signals) in IR spectra, while others are more active in Raman spectra. nih.gov

For this compound, the spectra would be dominated by characteristic vibrations of the carbonyl groups, the hydroxyl group, and the substituted aromatic ring.

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 | Strong | Weak |

| Aldehyde | C-H stretch | 2820 - 2850 & 2720 - 2750 | Medium | Medium |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium | Strong |

| Aldehyde | C=O stretch | 1690 - 1715 | Strong | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong | Medium |

| Aromatic Ring | C=C / C=N stretches | 1450 - 1620 | Medium-Strong | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1210 - 1440 | Strong | Weak-Medium |

| Aromatic Ring | C-Br stretch | 500 - 650 | Strong | Strong |

(Note: The two C=O stretches may overlap, appearing as a single broad, strong band in the IR spectrum.)

The presence of strong absorption bands in these specific regions provides rapid and reliable confirmation of the key functional groups. researchgate.netmdpi.com

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique is applicable if a single crystal of sufficient quality can be grown from a solution of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, from which a precise 3D model of the molecule can be constructed. This model reveals exact bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and halogen bonding.

For this compound, the presence of the heavy bromine atom is advantageous, as it scatters X-rays strongly and can simplify the process of solving the crystal structure. mdpi.com A successful crystallographic analysis would provide unequivocal proof of the compound's constitution and conformation in the solid state. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatography is essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis of non-volatile compounds like this compound. nih.gov A common method would involve reversed-phase chromatography, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol (B129727) with an acid modifier like acetic or formic acid). mdpi.com A UV detector is highly effective, as the pyridine ring and carbonyl groups absorb UV light strongly. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Standard GC-MS is generally not suitable for the direct analysis of polar, non-volatile compounds like carboxylic acids. researchgate.net However, it can be a powerful tool after a derivatization step. sigmaaldrich.com The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl ester) or a silyl (B83357) ester. mdpi.comsigmaaldrich.com This process makes the molecule amenable to GC separation, while the mass spectrometer provides identification of the parent compound and any impurities based on their mass spectra and retention times. rsc.org

Table 5: Summary of Chromatographic Techniques for Analysis

| Technique | Typical Conditions | Application | Advantages/Disadvantages |

|---|---|---|---|

| HPLC-UV | Column: Reversed-phase C18Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (gradient)Detector: UV (e.g., at 254 nm) | Purity assessment, quantification, reaction monitoring. | Adv: Direct analysis, robust, quantitative.Disadv: Lower resolution for some isomers compared to GC. |

| GC-MS | Derivatization: Required (e.g., esterification with methanol or silylation with BSTFA).Column: Capillary (e.g., DB-5ms)Detector: Mass Spectrometer | Identification of impurities, analysis of complex mixtures after derivatization. | Adv: High separation efficiency, structural confirmation from MS.Disadv: Requires extra derivatization step, potential for analyte degradation at high temperatures. |

Theoretical and Computational Investigations of 5 Bromo 3 Formylpicolinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 5-Bromo-3-formylpicolinic acid, DFT calculations using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can be employed to determine its ground state geometry and electronic properties. tandfonline.com

The electronic structure is characterized by the distribution of electron density and the energies of its molecular orbitals. The presence of an electron-withdrawing bromine atom, a formyl group, and a carboxylic acid group on the pyridine (B92270) ring significantly influences the electron distribution. The nitrogen atom and the oxygen atoms of the carbonyl and carboxyl groups are expected to be regions of high electron density, making them potential sites for electrophilic attack.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For substituted picolinic acid derivatives, the HOMO-LUMO gap has been shown to be influenced by the nature and position of the substituents. researchgate.net Other global reactivity descriptors such as electronegativity, chemical hardness, and global softness can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. tandfonline.com

Illustrative Data Table of Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (Illustrative) | Significance |

| HOMO Energy | EHOMO | -6.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | ELUMO | -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 4.3 eV | Reflects chemical reactivity and kinetic stability. |

| Electronegativity | χ | 4.65 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness | η | 2.15 eV | Measures resistance to change in electron distribution. |

| Global Softness | S | 0.23 eV-1 | Reciprocal of hardness, indicates polarizability. tandfonline.com |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgacs.org For this compound, the calculations would predict distinct signals for the protons and carbons of the pyridine ring, the formyl group, and the carboxylic acid group. The predicted shifts are influenced by the electronic environment of each nucleus, which is shaped by the electron-withdrawing effects of the bromine, formyl, and carboxyl substituents. Comparing these theoretical predictions with experimental data can confirm the molecular structure. sourceforge.io

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the formyl and carboxylic acid groups, C-N stretching of the pyridine ring, and C-Br stretching. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data. nih.gov

Illustrative Data Table of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value (Illustrative) | Experimental Value (Illustrative) | Assignment |

| ¹³C NMR Chemical Shift | 190 ppm | 192 ppm | Carbonyl carbon of the formyl group |

| ¹³C NMR Chemical Shift | 168 ppm | 170 ppm | Carbonyl carbon of the carboxylic acid |

| ¹H NMR Chemical Shift | 10.1 ppm | 10.3 ppm | Formyl proton |

| IR Frequency (scaled) | 1710 cm⁻¹ | 1715 cm⁻¹ | C=O stretch (formyl) |

| IR Frequency (scaled) | 1685 cm⁻¹ | 1690 cm⁻¹ | C=O stretch (carboxylic acid) |

Note: These values are for illustrative purposes and would require specific calculations and experimental validation.

Computational Studies of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry provides a powerful lens to study the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, several transformations can be investigated theoretically.

Deprotonation and Acidity: DFT calculations, often in conjunction with a solvent model, can be used to predict the pKa of the carboxylic acid group. The mechanism of deprotonation can be elucidated by modeling the transfer of the acidic proton to a base. researchgate.net

Reactions of the Formyl Group: The formyl group is a reactive site for nucleophilic addition. Computational studies can model the reaction pathways of, for example, reduction to an alcohol or conversion to an imine. By calculating the energies of reactants, products, and transition states, the activation energy and thermodynamics of the reaction can be determined. researchgate.net

Nucleophilic Aromatic Substitution: The bromine atom on the pyridine ring can potentially be displaced by a nucleophile. Theoretical calculations can explore the feasibility of such reactions by modeling the reaction mechanism, which could proceed through a Meisenheimer-like intermediate. The activation barriers for different nucleophiles can be compared to predict the most favorable reaction conditions.

Quantum chemical calculations are also essential for tracing reaction pathways and understanding the feasibility of different mechanisms. researchgate.net For complex reactions, these calculations can provide insights into the step-by-step process, including the identification of short-lived intermediates. rsc.orgrsc.org

Molecular Modeling of Intermolecular Interactions of Derivatives (purely theoretical context)

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, can be used to study the non-covalent interactions that govern the association of molecules in the solid state or in solution. For derivatives of this compound, these interactions are crucial in determining their physical properties and how they interact with other molecules.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Theoretical studies can predict the formation of hydrogen-bonded dimers, where two molecules associate through their carboxylic acid groups. tandfonline.comorgchemres.org The geometry and strength of these hydrogen bonds can be quantified through calculations. acs.org The formyl group and the pyridine nitrogen can also participate in weaker hydrogen bonding interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. Computational models can identify and characterize these interactions, which can play a significant role in the crystal packing of brominated compounds.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. Molecular modeling can determine the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energy of these stacking arrangements. acs.org

Studies on related halopyridines and picolinic acids have demonstrated the importance of these intermolecular forces in their crystal structures and biological activities. nih.govacs.orgresearchgate.net By applying these computational approaches to derivatives of this compound, a deeper understanding of their structure-property relationships can be achieved in a purely theoretical context.

Future Research Directions and Emerging Paradigms in 5 Bromo 3 Formylpicolinic Acid Chemistry